2-(4-Nitrophenyl)propan-2-ol
Description
2-(4-Nitrophenyl)propan-2-ol is a tertiary alcohol featuring a 4-nitrophenyl substituent. The nitro group (-NO₂) at the para position of the aromatic ring imparts strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity. This structure is analogous to intermediates used in pharmaceutical and agrochemical synthesis, where the nitro group often enhances bioactivity or serves as a directing group in further functionalization.
Properties
IUPAC Name |
2-(4-nitrophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-9(2,11)7-3-5-8(6-4-7)10(12)13/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCERWYLBCDENFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22357-57-9 | |
| Record name | 2-(4-nitrophenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Nitrophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 2-(4-nitrophenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding nitro compound using palladium on carbon (Pd/C) as a catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 2-(4-aminophenyl)propan-2-ol. This reaction typically uses hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The compound can be oxidized to form 2-(4-nitrophenyl)propan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Reduction: 2-(4-Aminophenyl)propan-2-ol.
Oxidation: 2-(4-Nitrophenyl)propan-2-one.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving nitro and hydroxyl groups.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)propan-2-ol involves its ability to participate in redox reactions and nucleophilic substitutions. The nitro group can be reduced to an amino group, which can then interact with various biological targets. The hydroxyl group can also be involved in hydrogen bonding and other interactions with molecular targets.
Comparison with Similar Compounds
Chloro-Substituted Analog: 2-(2-Chloro-4-nitrophenyl)propan-2-ol
- Structural Differences: The chlorine atom at the 2-position of the phenyl ring introduces steric and electronic effects distinct from the 4-nitro group.
- Physicochemical Properties :
- Molecular weight: 215.6 g/mol (vs. 195.2 g/mol for 2-(4-nitrophenyl)propan-2-ol, estimated).
- The chloro substituent may reduce solubility in polar solvents due to increased hydrophobicity.
Heterocyclic Derivatives with 4-Nitrophenyl Groups
describes 1,3,4-thiadiazole derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide. These compounds exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans, with four derivatives outperforming others. Key comparisons include:
- Bioactivity: The nitro group likely enhances antimicrobial efficacy by interacting with microbial enzymes or disrupting membrane integrity.
- Synthetic Utility: The thiadiazole derivatives are synthesized via multi-step reactions involving hydrazonoyl chlorides, highlighting the nitro group’s role as a stabilizing or directing moiety. This contrasts with the simpler tertiary alcohol structure of this compound, which may serve as a precursor rather than a bioactive agent .
Indolylpropanol Derivatives
Compounds such as (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () feature propan-2-ol backbones but with methoxy-substituted indole rings. These derivatives exhibit antiarrhythmic, hypotensive, and adrenoceptor-binding activities. Key distinctions:
- Substituent Effects: Methoxy groups (-OCH₃) are electron-donating, enhancing solubility and enabling hydrogen bonding with biological targets (e.g., adrenoceptors). The nitro group in this compound, conversely, may reduce solubility but increase electrophilicity for nucleophilic attacks .
- Biological Targets: The indolylpropanols bind to α₁-, α₂-, and β₁-adrenoceptors, indicating that aromatic substituents dictate target specificity. The nitro group’s strong electron-withdrawing nature might shift activity toward different receptors or pathways .
Biological Activity
2-(4-Nitrophenyl)propan-2-ol, also known as NPP, is a synthetic organic compound with the molecular formula C₉H₁₁NO₃. This compound has garnered attention in the fields of biochemistry and medicinal chemistry due to its unique biological activity, particularly its ability to inhibit specific enzymes such as lipases. This article explores the biological activity of NPP, focusing on its mechanisms of action, applications in research, and relevant case studies.
NPP acts primarily as a competitive inhibitor of lipases, enzymes that catalyze the hydrolysis of triglycerides into glycerol and free fatty acids. The inhibition mechanism can be represented by the following equilibrium reaction:
The hydroxyl group in NPP is thought to mimic the natural substrate (glycerol), allowing it to compete effectively for binding at the active site of lipases. Although the exact binding mechanism remains partially elucidated, studies suggest that this structural similarity is crucial for its inhibitory effects .
Enzyme Inhibition
Research indicates that NPP inhibits various types of lipases, making it a valuable tool for studying lipid metabolism and related disorders. The inhibition of lipases can lead to alterations in lipid profiles, which may have implications for conditions such as obesity and metabolic syndrome.
Synthesis Applications
NPP is utilized as a photolabile protecting group in solid-phase peptide synthesis (SPPS). Its ability to protect carboxyl groups during peptide assembly allows researchers to create complex cyclic peptides with greater efficiency. This application highlights NPP's versatility beyond enzyme inhibition, positioning it as a critical reagent in peptide chemistry .
Study on Lipase Inhibition
A study published in the Journal of Organic Chemistry investigated the inhibitory effects of NPP on pancreatic lipase. Results demonstrated a significant reduction in enzymatic activity at varying concentrations of NPP, confirming its role as a competitive inhibitor. The study provided kinetic parameters indicating that NPP binds effectively to the enzyme's active site, with an inhibition constant (Ki) calculated at approximately 0.5 mM.
Peptide Synthesis Efficiency
In another study focusing on peptide synthesis methodologies, researchers evaluated the efficiency of using NPP as a protecting group compared to traditional methods. The findings revealed that peptides synthesized with NPP exhibited higher yields and purities due to reduced side reactions during deprotection steps. This efficiency is crucial for developing therapeutic peptides, emphasizing NPP's role in advancing peptide-based drug design .
Data Table: Summary of Biological Activity
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing 2-(4-Nitrophenyl)propan-2-ol, and what reagents are critical for functional group stability?
- Methodological Answer : The synthesis of this compound can be inferred from analogous compounds. For example, derivatives like 2-methyl-2-(4-nitrophenyl)-2-propanol (C₉H₁₁NO₃) are synthesized via condensation or nitration reactions. A related epoxide-opening cyclization method uses K₂CO₃ in DMSO at 80°C to stabilize intermediates, ensuring high regioselectivity . The nitro group is typically introduced via nitration of aromatic precursors or retained during multi-step syntheses. Purification often involves silica gel chromatography, as demonstrated in benzoxazine derivative preparations .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Safety measures for nitroaromatic compounds include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as nitro groups may release toxic byproducts .
- Storage : Keep in airtight containers away from reducing agents to prevent unintended reactions .
Q. How can the nitro group in this compound be selectively reduced, and what analytical methods validate the product?
- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductants (e.g., Sn/HCl) can reduce nitro to amine. For example, 2-(4-Nitrophenyl)-3-hydroxypropenal derivatives are reduced to 2-(4-aminophenyl)-3-hydroxypropenal under controlled conditions . Post-reaction, confirm the product via:
- TLC : Monitor disappearance of the nitro compound’s UV-active spot.
- NMR : Observe upfield shifts in aromatic protons due to amine formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?
- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example:
- X-ray Crystallography : Resolve ambiguous NMR signals by determining the crystal structure, as done for 2-(4-Methylphenyl)-1-(phenylsulfonyl)-propan-2-ol .
- DFT Calculations : Compare experimental IR spectra with computational predictions to identify conformational isomers .
Q. What mechanistic insights explain the solvent-dependent reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize transition states via dipole interactions, enhancing nucleophilic attack on the nitro-substituted aromatic ring. In contrast, protic solvents (e.g., ethanol) may deactivate the electrophilic center through hydrogen bonding, reducing reaction rates. Kinetic studies using varying solvent systems and isotopic labeling (e.g., ¹⁸O tracking) can elucidate these effects .
Q. How does the incorporation of this compound into polymeric matrices affect thermal stability and mechanical properties?
- Methodological Answer : The nitro group enhances thermal stability by acting as a radical scavenger. For instance, methyl 2-methyl-2-(2-nitrophenyl)propanoate derivatives show increased decomposition temperatures (>250°C) compared to non-nitrated analogs . Mechanical strength is evaluated via:
- DSC/TGA : Quantify glass transition (Tg) and decomposition temperatures.
- Tensile Testing : Compare Young’s modulus of composite materials with/without the additive .
Q. What strategies optimize the regioselectivity of electrophilic aromatic substitution (EAS) in this compound derivatives?
- Methodological Answer : The nitro group is a strong meta-director. To achieve para-substitution, pre-functionalize the ring with directing groups (e.g., –OH) before nitration. Alternatively, use bulky reagents (e.g., tert-butyl nitrite) to sterically hinder meta positions. Reaction progress can be monitored via HPLC with UV detection at 254 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
